Hdac-IN-20

説明

HDAC-IN-20 is an HDAC inhibitor that act by preventing HDAC-mediated diseases.

科学的研究の応用

1. Cancer Therapeutics and Epigenetic Mechanisms

Histone deacetylases (HDACs) are crucial in epigenetic mechanisms impacting gene expression and are significant in cancers like multiple myeloma (MM). HDAC inhibitors, including HDAC8 inhibitors, have shown potential in therapeutic strategies for MM. Elevated HDAC8 expression in MM correlates with poor survival, making it a novel target for therapeutic application. Inhibiting HDAC8 has shown effects in reducing tumor growth and increasing survival in MM, highlighting its importance in cancer treatment strategies (Chyra et al., 2021).

2. Enhancing Anti-Inflammatory Effects

HDAC inhibitors can amplify the anti-inflammatory effects of treatments. For instance, low-intensity ultrasound combined with short-chain fatty acids in human dermal fibroblasts has shown increased histone acetylation and suppressed inflammatory responses. This demonstrates the role of HDAC inhibitors in enhancing the efficacy of anti-inflammatory treatments, particularly in dermal fibroproliferative disorders (Maeshige et al., 2015).

3. Potential in Leukemia Treatment

HDAC inhibitors like 20(s)-Ginsenoside Rh2 have shown potential in treating leukemia. They can induce cell cycle arrest, apoptosis, and decrease the levels of proteins associated with cell proliferation while increasing histone acetylation. This highlights the potential of natural HDAC inhibitors in leukemia chemotherapy (Liu et al., 2015).

4. Radiosensitizing Properties in Cancer Treatment

Certain HDAC inhibitors have been identified for their potential in sensitizing cancer cells to radiation therapy. This approach can enhance the effectiveness of radiation therapy in cancer treatments, especially in resistant tumor types (Jung et al., 2005).

5. Detecting Epigenetic Changes in Breast Cancer

HDAC inhibitors have been used to design probes for detecting epigenetic changes in cancers like triple-negative breast cancer (TNBC). By visualizing class I HDACs, these probes can lead to a better understanding of epigenetic regulation in tumors, potentially improving diagnosis and treatment strategies (Zhang et al., 2021).

6. Treatment of Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), class I HDACs are associated with increased mortality. HDAC inhibitors targeting these and the PI3K/Akt/mTOR pathway have shown efficacy in preclinical studies, suggesting their potential in HCC treatment (Chen et al., 2018).

特性

CAS番号 |

1238944-56-3 |

|---|---|

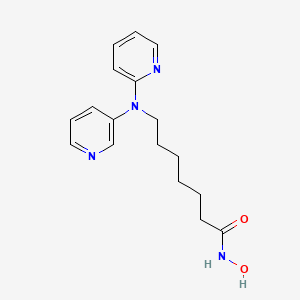

分子式 |

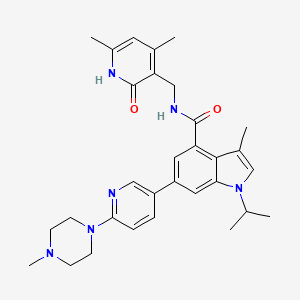

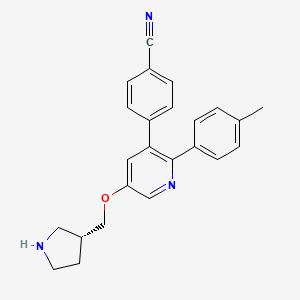

C17H22N4O2 |

分子量 |

314.38 |

IUPAC名 |

N-hydroxy-7-[pyridin-2-yl(pyridin-3-yl)amino]heptanamide |

InChI |

InChI=1S/C17H22N4O2/c22-17(20-23)10-3-1-2-6-13-21(15-8-7-11-18-14-15)16-9-4-5-12-19-16/h4-5,7-9,11-12,14,23H,1-3,6,10,13H2,(H,20,22) |

InChIキー |

AOBJFQAKCMEONB-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)N(CCCCCCC(=O)NO)C2=CN=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

HDAC-IN-20; HDAC IN 20; HDACIN20; HDAC inhibitor 20; HDAC-inhibitor-20; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

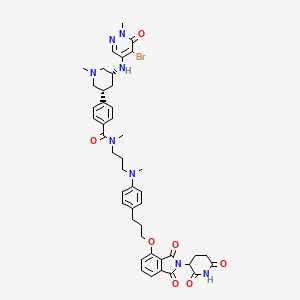

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)